molecular formula C11H15NO2S B15255759 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B15255759
M. Wt: 225.31 g/mol
InChI Key: NFXZTNVCFZPRCK-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with 4-hydroxy-3-methylpiperidine under specific reaction conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and properties. In medicinal chemistry, it is studied for its potential as a pharmacologically active agent with applications in treating various diseases. In material science, thiophene derivatives are explored for their use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

In biology, the compound is investigated for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde include other thiophene derivatives such as 2-substituted thiophenes and 3-substituted thiophenes. These compounds share the thiophene ring structure but differ in the nature and position of substituents on the ring .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-(4-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-8-6-12(5-4-10(8)14)11-3-2-9(7-13)15-11/h2-3,7-8,10,14H,4-6H2,1H3

InChI Key

NFXZTNVCFZPRCK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1O)C2=CC=C(S2)C=O

Origin of Product

United States

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